(S)-2-Hydroxybutanoic acid benzyl ester
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Overview
Description
(S)-2-Hydroxybutanoic acid benzyl ester is an organic compound that belongs to the class of esters It is derived from (S)-2-Hydroxybutanoic acid and benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxybutanoic acid benzyl ester typically involves the esterification of (S)-2-Hydroxybutanoic acid with benzyl alcohol. One common method is the Fischer esterification, which involves heating the acid and alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction can be represented as follows:
(S)-2-Hydroxybutanoic acid+Benzyl alcoholH2SO4(S)-2-Hydroxybutanoic acid benzyl ester+H2O
Another method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of solid acid catalysts, such as polystyrene-supported sulfonic acids, can facilitate the esterification reaction while allowing for easy recovery and reuse of the catalyst .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxybutanoic acid benzyl ester can undergo various chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and benzyl alcohol in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide.
Major Products
Hydrolysis: (S)-2-Hydroxybutanoic acid and benzyl alcohol.
Reduction: (S)-2-Hydroxybutanol and benzyl alcohol.
Transesterification: A different ester and benzyl alcohol.
Scientific Research Applications
(S)-2-Hydroxybutanoic acid benzyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the synthesis of drug molecules, particularly those requiring chiral intermediates.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The ester can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxybutanoic acid benzyl ester depends on the specific reaction or application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of (S)-2-Hydroxybutanoic acid and benzyl alcohol . In reduction reactions, the ester is reduced to (S)-2-Hydroxybutanol and benzyl alcohol by the transfer of hydride ions from lithium aluminum hydride .
Comparison with Similar Compounds
Similar Compounds
®-2-Hydroxybutanoic acid benzyl ester: The enantiomer of (S)-2-Hydroxybutanoic acid benzyl ester, with similar chemical properties but different biological activity.
Ethyl 2-Hydroxybutanoate: An ester derived from (S)-2-Hydroxybutanoic acid and ethanol, used in similar applications.
Methyl 2-Hydroxybutanoate: An ester derived from (S)-2-Hydroxybutanoic acid and methanol, also used in organic synthesis.
Uniqueness
This compound is unique due to its chiral nature and the presence of the benzyl group, which can influence its reactivity and applications in asymmetric synthesis and chiral resolution processes .
Biological Activity
(S)-2-Hydroxybutanoic acid benzyl ester, also known as (S)-2-hydroxybutanoate benzyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings on this compound.
Chemical Structure and Properties
This compound is an ester derivative of 2-hydroxybutanoic acid. Its molecular formula is C11H14O3, with a molecular weight of 198.23 g/mol. The structure includes a hydroxyl group, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C11H14O3 |
Molecular Weight | 198.23 g/mol |
IUPAC Name | This compound |
1. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antibacterial agents . The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in vitro. In a study involving lipopolysaccharide (LPS)-induced macrophages, this compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases .
3. Antioxidant Activity
Antioxidant properties have also been attributed to this compound. It scavenges free radicals and reduces oxidative stress in cellular models, which could be beneficial in preventing oxidative damage linked to various diseases .
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Cell Membrane Disruption : The hydrophobic nature of the benzyl group allows the compound to integrate into lipid membranes, disrupting their integrity and leading to cell death in microbes.
- Cytokine Modulation : By inhibiting signaling pathways associated with inflammation, the compound reduces cytokine release from immune cells.
- Free Radical Scavenging : The hydroxyl group plays a crucial role in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, highlighting its potential as a natural antimicrobial agent.
Study 2: Anti-inflammatory Mechanism Exploration
In vitro experiments using RAW 264.7 macrophages treated with LPS showed that this compound significantly reduced the expression of COX-2 and iNOS genes, which are markers of inflammation. This suggests that the compound may serve as a therapeutic agent for inflammatory conditions .
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
benzyl (2S)-2-hydroxybutanoate |
InChI |
InChI=1S/C11H14O3/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m0/s1 |
InChI Key |
HTOPVOTYQCSGNP-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CCC(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
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